Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-
Description
The compound "Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-" is a spirocyclic molecule featuring a 1,3-benzodioxole ring fused to a cyclohexane ring via a single spiro carbon atom. The "5,5''-dithiobis[6-nitro-" substituent indicates the presence of a disulfide (-S-S-) bridge and nitro (-NO₂) groups at specific positions on the benzodioxole moiety. This structure combines the rigidity of the spiro system with the redox-active disulfide and electron-withdrawing nitro groups, which may confer unique chemical and biological properties.
Key structural analogs include:
- 5,6-Dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (CAS 1046-56-6), which replaces the disulfide with nitro groups at positions 5 and 6 of the benzodioxole ring .
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, CAS 69-78-3), a non-spiro compound with a disulfide and nitro groups, widely used in thiol quantification assays .
Properties
CAS No. |
67874-25-3 |
|---|---|
Molecular Formula |
C24H24N2O8S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
5-nitro-6-[(6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yl)disulfanyl]spiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C24H24N2O8S2/c27-25(28)15-11-17-19(33-23(31-17)7-3-1-4-8-23)13-21(15)35-36-22-14-20-18(12-16(22)26(29)30)32-24(34-20)9-5-2-6-10-24/h11-14H,1-10H2 |
InChI Key |
LMNCEJDAXFXRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)[N+](=O)[O-])SSC4=CC5=C(C=C4[N+](=O)[O-])OC6(O5)CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,5''-Dithiobis[6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]]
Stepwise Preparation
Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]
- The spirocyclic core is synthesized by cyclization reactions involving 1,3-benzodioxole derivatives and cyclohexanone or cyclohexane derivatives under acidic or Lewis acid catalysis.
- Typical conditions include acid-catalyzed spirocyclization to form the spiro linkage between the benzodioxole ring and the cyclohexane moiety.
Nitration at the 6-Position
- The introduction of the nitro group at the 6-position of the benzodioxole ring is achieved via controlled electrophilic aromatic substitution using nitrating agents such as a mixture of nitric acid and sulfuric acid.
- Reaction conditions are optimized to prevent over-nitration or degradation of the spiro structure.
Thiolation at the 5-Position
- Functionalization at the 5-position with a thiol (-SH) group is performed by halogenation (e.g., bromination) followed by substitution with thiol-containing reagents.
- The thiol derivative is isolated under inert atmosphere to prevent premature oxidation.
Formation of the Disulfide Linkage
- Two molecules of the 5-thiolated 6-nitrospiro compound are oxidized to form the disulfide bond, yielding 5,5''-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]].
- Mild oxidizing agents such as iodine, hydrogen peroxide, or air oxidation under controlled pH are commonly used.
- The reaction is monitored by chromatographic and spectroscopic methods to ensure complete conversion.
Analytical Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Observations/Notes |
|---|---|---|---|
| 1 | Spirocyclization | Acid catalyst (e.g., HCl, BF3·OEt2), cyclohexanone derivatives | Formation of spiro[1,3-benzodioxole-2,1'-cyclohexane] core; yield depends on catalyst and temperature control |
| 2 | Electrophilic Aromatic Nitration | HNO3/H2SO4 mixture, 0-5°C | Selective nitration at 6-position; avoid overreaction |
| 3 | Halogenation and Thiolation | Bromination (NBS or Br2), then NaSH or thiourea | Introduction of thiol at 5-position; inert atmosphere recommended |
| 4 | Disulfide Formation | Oxidation with I2 or H2O2, pH ~7-8 | Dimerization to disulfide; reaction progress monitored by HPLC or TLC |
Summary Table of Key Chemical Identifiers
| Property | Data |
|---|---|
| IUPAC Name | 5-nitro-6-[(6-nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yl)disulfanyl]spiro[1,3-benzodioxole-2,1'-cyclohexane] |
| Molecular Formula | C24H24N2O8S2 |
| Molecular Weight | 532.6 g/mol |
| CAS Number | 67874-25-3 |
| PubChem CID | 105869 |
| SMILES | C1CCC2(CC1)OC3=C(O2)C=C(C(=C3)N+[O-])SSC4=CC5=C(C=C4N+[O-])OC6(O5)CCCCC6 |
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5’-dithiobis[6-nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]] involves its ability to undergo redox reactions, particularly thiol-disulfide exchange reactions . This compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function . The nitro groups also play a role in its reactivity, participating in various chemical transformations .
Comparison with Similar Compounds
B. Substituent Effects
- Disulfide vs. Nitro Groups : The disulfide bridge in the target compound introduces redox activity, enabling thiol-disulfide exchange reactions. In contrast, nitro groups (as in 5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane]) enhance electron-deficient character, influencing electrophilic reactivity .
- Spiro vs. Non-Spiro Systems: DTNB lacks the spiro architecture but shares disulfide and nitro functionalities. Its planar structure allows rapid interaction with thiols, whereas the spiro system in the target compound may restrict conformational flexibility, altering reaction kinetics .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | Not explicitly provided (likely C₁₈H₁₈N₂O₆S₂) | ~422.44 | Disulfide, nitro | N/A | N/A |
| 5,6-Dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane] | C₁₂H₁₂N₂O₆ | 280.24 | Nitro (x2) | N/A | N/A |
| DTNB | C₁₄H₈N₂O₈S₂ | 396.35 | Disulfide, nitro | 240–245 (dec.) | N/A |
| Spiro[1,3-benzoxathiole-2,1'-cyclohexane] | C₁₂H₁₄OS | 206.30 | Sulfur heteroatom | N/A | N/A |
Notes:
- The target compound’s disulfide group likely lowers its melting point compared to nitro-dominated analogs due to weaker intermolecular forces.
- Yields for spiro compounds vary significantly with ring size; cyclohexane-based systems generally achieve >70% yields under optimized conditions, whereas strained cyclopentane analogs often yield <50% .
Biological Activity
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-] (CAS No. 67874-25-3) is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antifungal and anticancer properties, as well as other relevant bioactivities.
Chemical Structure and Properties
The molecular formula of Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-] is with a molecular weight of 532.59 g/mol. The compound features a spirobicyclic structure that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 67874-25-3 |
| Molecular Formula | C24H24N2O8S2 |
| Molecular Weight | 532.59 g/mol |
| LogP | 7.05 |
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to Spiro[1,3-benzodioxole-2,1'-cyclohexane], particularly those containing methylenedioxy groups. For instance, compounds with structural similarities exhibited significant antifungal effects against various fungi such as Aspergillus and Fusarium species.
A study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against Fusarium verticillioides, indicating strong antifungal activity . The mechanism often involves disruption of ergosterol biosynthesis in fungal cell membranes, leading to cell death.
Anticancer Activity
The anticancer properties of Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-] have also been explored. Compounds in this class have shown selective cytotoxicity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 20 µg/mL against HeLa cells, while showing minimal toxicity to normal cells .
Case Studies
-
Antifungal Efficacy Against Aspergillus flavus
- A recent investigation into the antifungal activity of methylenedioxy-containing compounds revealed that they could inhibit aflatoxin production in Aspergillus flavus by down-regulating key biosynthetic genes . This suggests that compounds like Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-] could be valuable in food safety applications.
-
Cytotoxic Effects on Cancer Cell Lines
- In a study assessing the cytotoxic effects of various spiro compounds on cancer cell lines, it was found that specific structural modifications enhanced their efficacy against breast cancer cells (MCF-7). The results indicated that the introduction of nitro groups significantly increased the anticancer activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Spiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodology : The spirocyclic core is typically synthesized via cyclization reactions. For example, α-bromoketones react with ortho-quinone methides under catalytic asymmetric conditions to achieve high enantiopurity . Tri(n-butyl)phosphine has shown superior catalytic efficiency in domino cyclization reactions compared to other phosphines, enabling stereoselective formation of spiro structures (e.g., spiro[cyclohexane-1,3'-indolines]) . Optimization involves adjusting solvent polarity (e.g., chloroform at 65°C), catalyst loading, and substituent effects on substrates (e.g., electron-donating groups improve yields). Post-synthesis purification via silica gel TLC or column chromatography is critical for isolating the target compound .
Q. How can the stereochemical configuration and crystal structure of this compound be reliably determined?
- Methodology : X-ray crystallography is the gold standard for resolving spiro compounds' stereochemistry. For example, the chair conformation of cyclohexane rings and envelope puckering in benzothiazole moieties were confirmed via X-ray diffraction in structurally similar compounds . Complementary techniques include:
- NMR : and NMR detect diastereotopic protons and coupling constants to infer spatial arrangements.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1711 cm) .
- HRMS : Validates molecular formula and fragmentation patterns .
Q. What analytical methods are suitable for assessing the compound's stability under varying pH and temperature conditions?
- Methodology :
- HPLC-UV/MS : Monitors degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months).
- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles.
- pH-dependent solubility studies : Measure logP (e.g., 4.21 for similar spiro compounds) to predict bioavailability and stability in biological matrices .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro and dithiobis groups) influence the compound's reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodology : The nitro group acts as a strong electron-withdrawing meta-director, while the dithiobis group introduces steric hindrance. Reactivity can be probed via:
- Kinetic studies : Compare reaction rates with/without substituents using Hammett plots.
- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict regioselectivity in EAS .
- Isotopic labeling : Track substituent effects using -labeled nitro groups in nitration reactions .
Q. What mechanisms explain discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across similar spiro compounds?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., cyclohexane vs. cyclopentane rings) to identify critical pharmacophores. Cyclohexane derivatives often exhibit enhanced lipophilicity, improving membrane permeability .
- Enzyme assays : Test inhibition of PARP-1 or PPAR-γ using recombinant proteins to clarify target specificity .
- Molecular docking : Simulate binding modes with biological targets (e.g., PARP-1’s NAD binding site) to rationalize activity variations .
Q. How can conflicting data on synthetic yields (e.g., 45% vs. 85%) be resolved through reaction engineering?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent, catalyst). For instance, tri(n-butyl)phosphine increases yields by 20% over PPh in domino reactions .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation to identify bottlenecks.
- Microwave-assisted synthesis : Reduces reaction times and improves yields (e.g., from 65% to 81% in photoredox C–H functionalization) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for spiro compounds, while others show negligible effects?
- Resolution : Contradictions arise from differences in:
- Cell lines : Sensitive vs. resistant models (e.g., HeLa vs. HEK293).
- Substituent effects : Chlorine or ethyl groups at specific positions enhance DNA intercalation, as seen in 5-chloro-4′-ethyl derivatives .
- Assay conditions : Varying incubation times (24 vs. 72 hours) and serum concentrations alter bioavailability .
Q. How can inconsistent NMR data for spiro compounds (e.g., δ 6.74 vs. 6.94 ppm for NH protons) be reconciled?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
